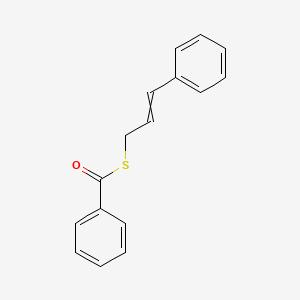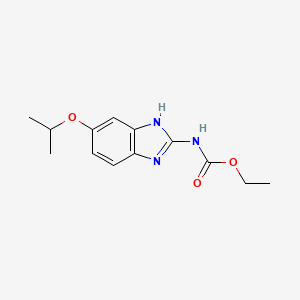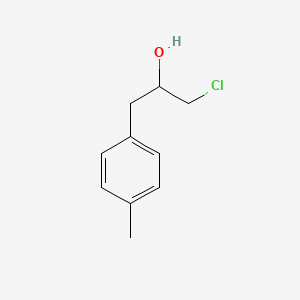
Thiobenzoic acid S-(3-phenyl-allyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobenzoic acid S-(3-phenyl-allyl) ester is an organosulfur compound with the molecular formula C16H14OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiobenzoic acid S-(3-phenyl-allyl) ester can be synthesized through the esterification of thiobenzoic acid with 3-phenyl-allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Thiobenzoic acid S-(3-phenyl-allyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Thiobenzoic acid S-(3-phenyl-allyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiobenzoic acid S-(3-phenyl-allyl) ester involves its interaction with various molecular targets. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Thiobenzoic acid S-(3-phenyl-allyl) ester can be compared with other thiobenzoic acid esters, such as:
- Thiobenzoic acid S-(4-methoxy-phenyl) ester
- Thiobenzoic acid S-(2,2,2-trichloro-1-ethoxycarbonylamino-ethyl) ester
- Thiobenzoic acid S-(1,7-dibenzyl-3-me-2,6-dioxo-2,3,6,7-4h-1h-purin-8-yl) ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and potential biological activity .
Propriétés
Numéro CAS |
102614-59-5 |
|---|---|
Formule moléculaire |
C16H14OS |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
S-(3-phenylprop-2-enyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14OS/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2 |
Clé InChI |
IJEWUMRFIAGMLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCSC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
